molecular formula C20H21N3O4 B3013338 N'-(2-chlorophenyl)-N-methyl-N-(2-{5-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-1,2,4-oxadiazol-3-yl}ethyl)urea CAS No. 1116082-38-2

N'-(2-chlorophenyl)-N-methyl-N-(2-{5-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-1,2,4-oxadiazol-3-yl}ethyl)urea

Cat. No. B3013338
CAS RN: 1116082-38-2
M. Wt: 367.405
InChI Key: YNDHLOARIZHSJZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a urea group, and an oxadiazole ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of similar compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . For instance, pyrrolidine-2,5-dione has been synthesized via cyclocondensations of dicarboxylic acids with properly substituted piperazines .


Molecular Structure Analysis

The molecular structure of this compound is likely characterized by the non-planarity of the pyrrolidine ring, a phenomenon called "pseudorotation" . This feature, along with the sp3 hybridization of the ring, allows for efficient exploration of the pharmacophore space .


Chemical Reactions Analysis

The chemical reactivity of this compound could be influenced by the different functional groups present in its structure. For instance, the pyrrolidine ring could undergo various reactions depending on the conditions and reagents used .

Scientific Research Applications

Synthesis and Biological Activity

Research on compounds with similar structures has shown that urea derivatives are synthesized for various biological activities. For instance, derivatives of urea with heterocyclic compounds have been explored for their plant growth regulatory properties, indicating that similar compounds could be investigated for agricultural applications (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006). Additionally, these compounds have been studied for their antibacterial properties, suggesting potential in developing new antibacterial agents (M. E. Azab, M. Youssef, & E. A. El‐Bordany, 2013).

Anticancer Potential

A related area of interest is the anticancer potential of urea derivatives. Research into 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives has shown significant antiproliferative effects against various cancer cell lines, indicating that similar compounds could be explored for their anticancer properties (Jian Feng, Tai Li, Shishao Liang, et al., 2020).

Electro-Optic Materials

In the field of materials science, derivatives of pyrrole and urea have been investigated for their applications in electro-optic materials, suggesting that compounds with similar structures could be valuable in developing new materials with specific optical properties (A. Facchetti, A. Abbotto, L. Beverina, et al., 2003).

Mechanism of Action

While the exact mechanism of action for this specific compound is not clear from the available information, compounds with similar structures have been found to interact with neuronal voltage-sensitive sodium and L-type calcium channels .

Future Directions

Future research could focus on further exploring the biological activity of this compound and its potential applications in medicine. This could involve testing the compound in various biological models and investigating its interactions with different biological targets .

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-4-18-21-15-8-6-5-7-14(15)20(23-18)27-12-19(24)22-16-10-9-13(25-2)11-17(16)26-3/h5-11H,4,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDHLOARIZHSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-chlorophenyl)-N-methyl-N-(2-{5-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-1,2,4-oxadiazol-3-yl}ethyl)urea

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